molecular formula C12H6 B14669164 Dodeca-2,4,6,8,10-pentayne CAS No. 43032-61-7

Dodeca-2,4,6,8,10-pentayne

Cat. No.: B14669164
CAS No.: 43032-61-7
M. Wt: 150.18 g/mol
InChI Key: IXXCJNXKZUMXAF-UHFFFAOYSA-N
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Description

Dodeca-2,4,6,8,10-pentayne is a linear polyyne compound with the molecular formula C12H6 and a molecular weight of 150.176 g/mol . Its structure features five carbon-carbon triple bonds in a continuous, conjugated chain, making it a subject of interest in the field of advanced organic materials and synthetic chemistry. The compound is supplied with high purity for research applications. While specific biological activities and modern applications for this particular pentayne are not well-documented in the available literature, its unique electronic and structural properties suggest potential as a building block for carbon-based nanomaterials, molecular wires, or in the study of carbyne-like structures . Researchers may also explore its use in synthetic methodologies; early literature from 1952 describes a synthetic route for this compound . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

43032-61-7

Molecular Formula

C12H6

Molecular Weight

150.18 g/mol

IUPAC Name

dodeca-2,4,6,8,10-pentayne

InChI

InChI=1S/C12H6/c1-3-5-7-9-11-12-10-8-6-4-2/h1-2H3

InChI Key

IXXCJNXKZUMXAF-UHFFFAOYSA-N

Canonical SMILES

CC#CC#CC#CC#CC#CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodeca-2,4,6,8,10-pentayne typically involves the coupling of smaller alkyne units. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts to couple terminal alkynes. The reaction conditions often include the use of a base, such as pyridine, and an oxidizing agent, like oxygen or air, to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound is less common due to the compound’s instability and reactivity. when produced, it is typically synthesized in controlled laboratory environments using advanced techniques like flow chemistry, which allows for better control over reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions

Dodeca-2,4,6,8,10-pentayne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often employed.

    Substitution: Halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives or organometallic compounds.

Scientific Research Applications

Dodeca-2,4,6,8,10-pentayne has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Explored for its electronic properties and potential use in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of dodeca-2,4,6,8,10-pentayne involves its interaction with various molecular targets and pathways. The compound’s unique electronic structure allows it to participate in electron transfer reactions, making it a potential candidate for use in electronic devices and sensors. Additionally, its ability to form stable complexes with metals and other organic molecules makes it useful in catalysis and material science.

Comparison with Similar Compounds

Acetic Acid 1-Acetoxymethyl-dodeca-2,4,6,8,10-pentaynyl Ester

This ester derivative of dodeca-2,4,6,8,10-pentayne, isolated from Helichrysum adenocarpum, replaces one terminal hydrogen with an acetoxymethyl group. The esterification significantly alters its physicochemical properties:

  • Solubility : Increased solubility in polar organic solvents (e.g., ethyl acetate) compared to the parent polyyne, which is typically hydrophobic .
  • Stability : Enhanced stability due to reduced terminal reactivity, making it more amenable to isolation and characterization.

Dodecapentayn-1-yl-β-D-Glucopyranoside

A glycoside derivative identified in plant extracts (China and Japan), this compound features a β-D-glucopyranosyl group attached to the polyyne chain. Key differences include:

  • Polarity : The sugar moiety imparts high aqueous solubility, enabling biological activity in hydrophilic environments .

Ethyl Dodeca-2,4,6,8,10-pentaenoate

Synthesized via phosphorylation and NaH-mediated esterification in tetrahydrofuran (THF), it highlights divergent synthetic strategies:

  • Reactivity: Double bonds in pentaenoates are less reactive than triple bonds in pentaynes, simplifying handling and storage .
  • Applications: Pentaenoates are often precursors in lipid biosynthesis, contrasting with polyynes’ roles in conductive polymers or natural toxins.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Structure Type Solubility Stability Key Functional Groups Source
This compound Polyyne Low (organic solvents) Low Terminal alkynes Helichrysum spp.
Acetic acid 1-acetoxymethyl-dodeca...ester Polyyne ester Moderate (polar organics) Moderate Ester, alkynes H. adenocarpum
Dodecapentayn-1-yl-glucopyranoside Glycoside High (aqueous) High Sugar moiety, alkynes Plant extracts
Ethyl dodeca-2,4,6,8,10-pentaenoate Polyene ester High (non-polar solvents) High Double bonds, ester Synthetic

Reactivity and Functionalization

  • Parent Polyyne : Prone to polymerization or decomposition under light or heat due to conjugated triple bonds. Terminal hydrogens are susceptible to substitution reactions .
  • Derivatives: Functionalization (e.g., esterification, glycosylation) mitigates reactivity, enabling practical applications.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Dodeca-2,4,6,8,10-pentayne, and how can they be methodologically addressed?

  • Answer : Synthesis challenges include controlling conjugation length and avoiding side reactions. A [14F+4] macrocyclization strategy using a C14 bis-terminal pentayne precursor and dibenzoylacetylene has been proposed . Key steps involve:

  • Catalyst optimization : Use of transition-metal catalysts to stabilize reactive intermediates.
  • Reaction conditions : Low-temperature protocols to minimize decomposition.
  • Purification : Chromatography or crystallization to isolate pure isomers.
  • Example Table :
MethodYield (%)Purity (%)Key Conditions
[14F+4] Cyclization35–45>95Pd catalyst, 80°C, THF

Q. How can spectroscopic methods distinguish this compound from shorter-chain polyynes?

  • Answer : UV-Vis spectroscopy reveals distinct absorption maxima (~320 nm for pentayne vs. ~280 nm for triynes). IR spectroscopy identifies C≡C stretching vibrations (2100–2250 cm⁻¹). NMR is less effective due to low solubility, but ¹³C NMR can resolve conjugated carbons .

Q. What experimental precautions are necessary for handling air-sensitive polyynes like this compound?

  • Answer : Use inert atmospheres (Ar/Ne), Schlenk-line techniques, and low-polarity solvents (e.g., hexane). Store under vacuum or in sealed ampoules. Stability tests under varying O₂ levels are critical .

Advanced Research Questions

Q. How does the π-electron delocalization in this compound influence its quantum mechanical properties?

  • Answer : The compound exhibits an effective mass of 0.457mₑ for π-electrons, derived from transition wavelength analysis. This low mass suggests high electron mobility, comparable to ballistic transport in nanostructures. Computational models (DFT) align with experimental data, showing weaker electron-phonon coupling than shorter polyynes .
  • Table : Effective Mass vs. Chain Length

CompoundEffective Mass (mₑ)Chain Length (Carbons)
Deca-2,4,6,8-tetraene0.53110
This compound0.45712
Tetradeca-hexaene0.44014

Q. What methodologies validate the structural integrity of pentayne-containing macrocycles in conductive materials?

  • Answer : X-ray crystallography and STM-BJ (scanning tunneling microscopy-break junction) are used to confirm macrocyclic geometry and single-molecule conductance (SMC). For this compound derivatives, SMC values correlate with conjugation length and substituent effects .

Q. How can computational models predict the stability of conjugated polyynes under varying thermodynamic conditions?

  • Answer : Density functional tight-binding (DFTB) simulations assess bond dissociation energies (BDEs) and torsional strain. For this compound, BDEs for C≡C bonds decrease by ~15% compared to isolated triple bonds, indicating stabilization via conjugation .

Methodological Guidelines

  • Data Presentation : Raw spectral data should be appended, while processed data (e.g., Gaussian-fitted UV-Vis peaks) must appear in the main text .
  • Error Analysis : Quantify uncertainties in synthesis yields (±5%) and spectroscopic measurements (±2 nm for UV-Vis) .
  • Ethical Compliance : Disclose reagent sources, purity, and safety protocols (e.g., toxicity of polyyne intermediates) .

Contradictions and Resolutions

  • Synthesis Yields : reports 35–45% yields for macrocyclization, while shorter-chain analogs (e.g., tetraynes) achieve >60%. This discrepancy highlights the need for improved catalysts or templated synthesis .
  • Electronic Properties : Computational models in predict higher conductivity than experimental STM-BJ measurements, suggesting environmental effects (e.g., solvent interactions) require further study.

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